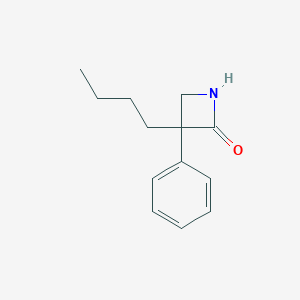
3-Butyl-3-phenyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-phenyl-2-azetidinone, also known as BPAO, is a chiral β-lactam compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAO exhibits a unique structure and has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-phenyl-2-azetidinone is not fully understood. However, it has been suggested that 3-Butyl-3-phenyl-2-azetidinone may act as an inhibitor of enzymes involved in various biological processes, such as the biosynthesis of nucleic acids and proteins.
Effets Biochimiques Et Physiologiques
3-Butyl-3-phenyl-2-azetidinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the frequency and severity of seizures, and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds. 3-Butyl-3-phenyl-2-azetidinone is also relatively easy to synthesize and is readily available. However, one of the limitations of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are numerous future directions for the study of 3-Butyl-3-phenyl-2-azetidinone. One potential direction is the development of 3-Butyl-3-phenyl-2-azetidinone-based drugs for the treatment of various diseases, such as cancer and viral infections. Another direction is the synthesis of novel chiral compounds using 3-Butyl-3-phenyl-2-azetidinone as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-3-phenyl-2-azetidinone and its potential toxic effects.
Méthodes De Synthèse
3-Butyl-3-phenyl-2-azetidinone can be synthesized through various methods, including the Staudinger reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Staudinger reaction involves the reaction of an imine with a phosphine to yield a β-lactam. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-lactam. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone to yield a β-lactam. However, the most commonly used method for synthesizing 3-Butyl-3-phenyl-2-azetidinone is the Staudinger reaction.
Applications De Recherche Scientifique
3-Butyl-3-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antitumor, and antiviral activities. 3-Butyl-3-phenyl-2-azetidinone has also been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
17719-30-1 |
|---|---|
Nom du produit |
3-Butyl-3-phenyl-2-azetidinone |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
Clé InChI |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



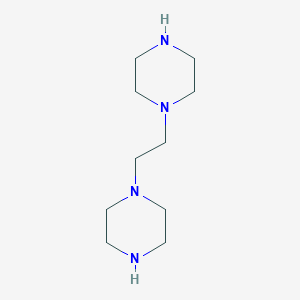
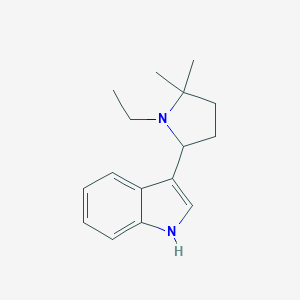
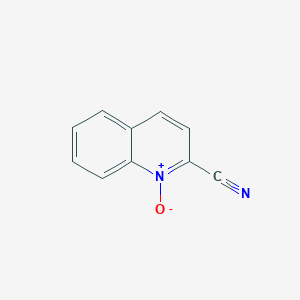
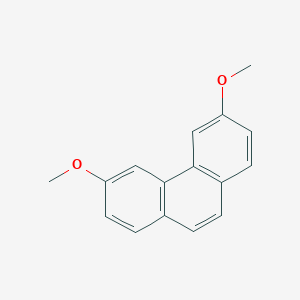
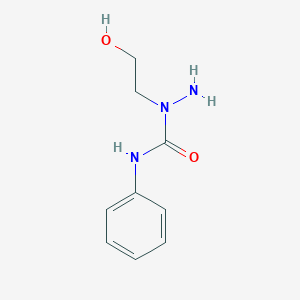
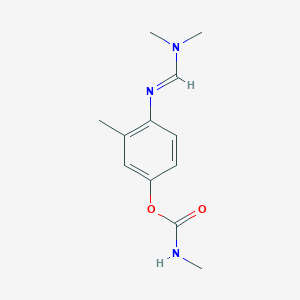

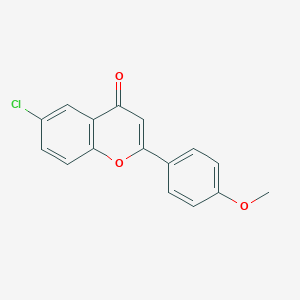
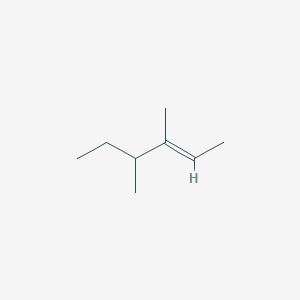
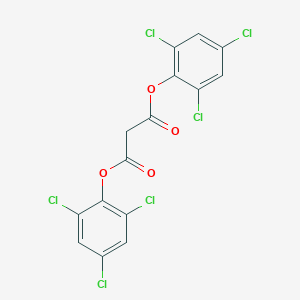
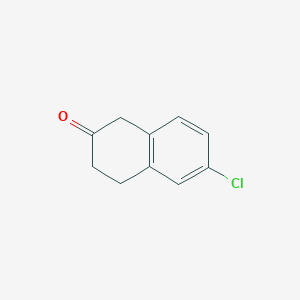
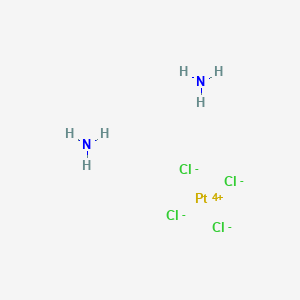
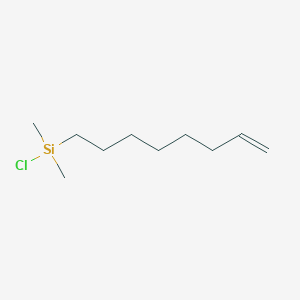
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)